Spacer Length and Molecular Weight: The PEG3 Advantage
The optimal linker length for a PROTAC is critical for forming a stable ternary complex between the E3 ligase and the target protein. Linkers that are too short may create steric hindrance, while those that are too long can reduce the efficiency of ubiquitination [1]. Cbz-NH-PEG3-C2-acid, with its specific PEG3 spacer and a molecular weight of 355.38 g/mol, offers a defined intermediate length compared to its PEG2 and PEG4 analogs. This precise molecular weight is essential for maintaining a consistent, monodisperse product, ensuring reproducible results across experiments .
| Evidence Dimension | Linker Length (Molecular Weight) |
|---|---|
| Target Compound Data | MW = 355.38 g/mol (PEG3 spacer) |
| Comparator Or Baseline | Cbz-NH-PEG2-C2-acid: MW = 311.33 g/mol; Cbz-NH-PEG4-C2-acid: MW = 399.43 g/mol |
| Quantified Difference | MW difference of +44.05 g/mol vs. PEG2 and -44.05 g/mol vs. PEG4 |
| Conditions | Based on molecular formula and standard atomic weights. |
Why This Matters
The specific PEG3 length provides a distinct spatial separation that can be the key difference between an inactive compound and a highly potent degrader, directly impacting project timelines and success rates.
- [1] Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273–312. View Source
